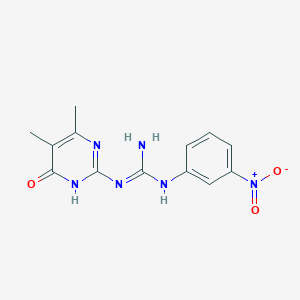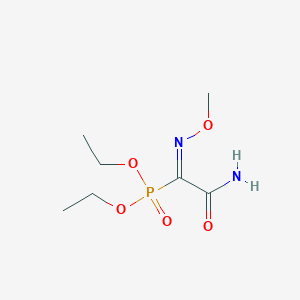
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide, also known as HQAA, is a synthetic compound that has garnered attention in the scientific community for its potential therapeutic applications.
作用機序
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various signaling pathways involved in cancer cell growth and proliferation. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has also been found to improve glucose uptake and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, it also has some limitations, including its poor solubility in water and limited bioavailability.
将来の方向性
There are several potential future directions for N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide research. These include further investigation of its mechanism of action, optimization of its pharmacological properties, and exploration of its potential as a drug candidate for the treatment of cancer, diabetes, and other diseases. Additionally, the development of new analogs of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide is a synthetic compound with a range of potential therapeutic applications. Its anticancer, antitumor, antidiabetic, and antioxidant properties make it an attractive candidate for further research. While there are still many unanswered questions regarding its mechanism of action and pharmacological properties, the future looks promising for N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide and its analogs as potential drug candidates for the treatment of various diseases.
合成法
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide can be synthesized through a multistep process involving the reaction of 2-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 2-chloroquinoline. The final product is obtained through the reaction of the intermediate compound with hydrazine hydrate.
科学的研究の応用
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been the subject of numerous scientific studies for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, antidiabetic, and antioxidant properties. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has also been found to possess antimicrobial activity against a range of bacterial and fungal strains.
特性
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-7-8-17(23)14(10-15)11-20-22-18(24)12-26-19-9-6-13-4-2-3-5-16(13)21-19/h2-11,23H,12H2,1H3,(H,22,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKNMEHYTDQWDX-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6051691.png)
![5-[1-(5-isoxazolylcarbonyl)-2-pyrrolidinyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B6051699.png)
![N-[5-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6051703.png)
![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)

![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6051738.png)
![3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6051745.png)


![1-(2-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051765.png)
![2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6051776.png)
![2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051784.png)
